molecular formula C19H15BrO3 B15159193 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde CAS No. 653579-68-1

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde

Cat. No.: B15159193
CAS No.: 653579-68-1
M. Wt: 371.2 g/mol
InChI Key: QBDJFFKDCFSPKD-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is a polyfunctional aromatic compound featuring a naphthalene core substituted with bromine, methoxy, benzyloxy, and carbaldehyde groups. Its structure combines electron-withdrawing (bromo, carbaldehyde) and electron-donating (methoxy, benzyloxy) substituents, which influence its reactivity, solubility, and electronic properties. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, materials science, or organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems .

Properties

CAS No.

653579-68-1

Molecular Formula

C19H15BrO3

Molecular Weight

371.2 g/mol

IUPAC Name

2-bromo-6-methoxy-7-phenylmethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C19H15BrO3/c1-22-18-9-14-7-8-17(20)16(11-21)15(14)10-19(18)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

QBDJFFKDCFSPKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2C=O)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde typically involves multi-step organic reactions. One common method is the bromination of 6-methoxynaphthalene, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the formylation of the naphthalene ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carboxylic acid.

    Reduction: 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include derivatives of naphthalene, benzopyran, and benzodithiazine systems with comparable substituents. Below is a comparative analysis based on available evidence:

Compound Core Structure Substituents Key Functional Groups Reported Applications
7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde Naphthalene 2-Bromo, 6-methoxy, 7-benzyloxy, 1-carbaldehyde Aldehyde, ether, halide Synthetic intermediate, potential drug precursor
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () Benzodithiazine 6-Chloro, 7-carboxylate, hydrazine-linked dihydroxybenzylidene Hydrazine, sulfone, ester Antimicrobial/antifungal agents
7-Hydroxy-8-methoxy-2-oxochromene-6-carbaldehyde () Benzopyran (chromene) 7-Hydroxy, 8-methoxy, 6-carbaldehyde Aldehyde, hydroxyl, ether Fluorescent probes, natural product analogs
7-(1-Acetoxymethylidene)benzonorbornadiene () Benzonorbornadiene 7-Acetoxymethylidene, formyl derivatives Enol acetate, aldehyde Precursor for strained polycyclic systems

Physical and Chemical Properties

  • Electron-Withdrawing Effects : The bromine atom in the target compound enhances electrophilic substitution reactivity at positions ortho/para to itself, contrasting with chlorine in benzodithiazine derivatives (), which may exhibit similar reactivity but lower steric hindrance.
  • Solubility : The benzyloxy group improves solubility in organic solvents compared to hydroxylated analogs (e.g., ’s 7-hydroxy-8-methoxy chromene), which may require polar solvents or derivatization .
  • Thermal Stability : Melting points for benzodithiazine derivatives (e.g., 310–315°C in ) suggest higher stability due to rigid fused-ring systems, whereas the target compound’s naphthalene core may exhibit moderate stability (~250–300°C inferred from similar structures) .

Challenges and Limitations

  • Steric Hindrance : The bromine and benzyloxy groups may hinder reactions at the 1-carbaldehyde position, unlike less-substituted chromene aldehydes () .
  • Synthetic Complexity : Multi-step synthesis is required for introducing bromine and benzyloxy groups, contrasting with simpler one-step routes for chromene derivatives (e.g., ’s benzyne cycloaddition) .

Key Research Findings

Reactivity in Cross-Coupling : Bromine at the 2-position makes the compound a candidate for Suzuki-Miyaura coupling, analogous to brominated benzodithiazines (), though the naphthalene system may require tailored catalysts .

Derivatization Potential: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, similar to chromene-6-carbaldehydes (), enabling diverse downstream applications .

Comparative Stability : The benzyloxy group enhances oxidative stability compared to hydroxylated analogs (e.g., ), which may require acetylation for storage .

Biological Activity

7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde is a complex organic compound notable for its potential applications in pharmaceutical synthesis, particularly as an intermediate in the development of various biologically active agents. This article explores its biological activity, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with a benzyloxy group at the 7th position, a bromine atom at the 2nd position, and a methoxy group at the 6th position. Its molecular formula is C16H15BrO3, with a molecular weight of approximately 371.23 g/mol. The unique arrangement of functional groups contributes to its distinct chemical reactivity and biological activity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown IC50 values ranging from 1.2 to 5.3 μM against tested cells, suggesting strong potential for therapeutic applications in oncology .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (μM)Cell Line Tested
Compound A1.2MCF-7 (Breast Cancer)
Compound B3.1HCT116 (Colon Cancer)
Compound C5.3HeLa (Cervical Cancer)

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, demonstrating improved activity compared to standard antioxidants like Butylated Hydroxytoluene (BHT). The antioxidative properties may be attributed to the methoxy and bromine substituents which enhance electron donation capabilities .

Table 2: Antioxidant Activity Comparison

Compound NameAssay MethodResult (IC50 μM)
This compoundDPPH20
Standard (BHT)DPPH30

Antibacterial Activity

In addition to its antiproliferative effects, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis, indicating its potential as an antibacterial agent .

Table 3: Antibacterial Activity

Bacterial StrainMIC (μM)Activity Type
Enterococcus faecalis8Gram-positive
Escherichia coli16Gram-negative

Case Studies

A study involving the synthesis of various methoxynaphthalene derivatives highlighted the biological activity of compounds structurally related to our compound of interest. The results indicated that specific substitutions could significantly enhance antiproliferative and antioxidant activities, emphasizing the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Benzyloxy)-2-bromo-6-methoxynaphthalene-1-carbaldehyde, and how can reaction yields be improved?

  • Methodology :

  • Begin with a naphthalene backbone functionalized with methoxy and benzyloxy groups. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (0–5°C).
  • Optimize aldehyde introduction via Vilsmeier-Haack reaction (POCl₃/DMF) at 50–60°C.
  • Key variables affecting yield: solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of brominating agents, and reaction time. Monitor intermediates via TLC (silica gel, hexane:EtOAc 7:3) .
    • Data Consideration :
  • For bromination, excess Br₂ may lead to di-substitution; use NBS for regioselectivity .

Q. How can purification challenges (e.g., separating regioisomers) be addressed for this compound?

  • Methodology :

  • Employ column chromatography with gradient elution (hexane → hexane:EtOAc 8:2) to resolve regioisomers. Confirm purity via HPLC (C18 column, acetonitrile:H₂O 70:30, UV detection at 254 nm).
  • For persistent impurities, use recrystallization in ethanol/water (4:1) at −20°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Key signals include the aldehyde proton (δ 10.2–10.5 ppm), benzyloxy CH₂ (δ 4.8–5.1 ppm), and methoxy singlet (δ 3.8–4.0 ppm).
  • IR : Aldehyde C=O stretch (1700–1720 cm⁻¹), aromatic C-Br (600–700 cm⁻¹).
  • X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., benzyloxy vs. methoxy positioning) using single-crystal diffraction .

Advanced Research Questions

Q. How do electronic effects of substituents (benzyloxy, methoxy, bromine) influence the reactivity of the aldehyde group?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density around the aldehyde. Compare with experimental reactivity in nucleophilic additions (e.g., Grignard reactions).
  • Key Insight : Methoxy groups donate electron density via resonance, reducing aldehyde electrophilicity, while bromine withdraws electrons, enhancing reactivity .

Q. What drives regioselectivity in substitution reactions involving the bromine atom?

  • Methodology :

  • Test cross-coupling reactions (Suzuki, Ullmann) with aryl boronic acids. Use kinetic studies (NMR monitoring) and Hammett plots to correlate substituent effects with reaction rates.
  • Example : Bromine at position 2 is activated for substitution due to steric accessibility and electronic activation by the adjacent aldehyde .

Q. How can computational modeling predict viable derivatives for biological screening?

  • Methodology :

  • Use retrosynthesis tools (e.g., Reaxys, Pistachio) to design analogs. Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases). Prioritize derivatives with improved LogP (2–4) and polar surface area (<90 Ų) for bioavailability .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. reduction pathways)?

  • Methodology :

  • Conduct controlled experiments under inert atmosphere (N₂/Ar) to isolate oxidation artifacts. Use LC-MS to identify byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation).
  • Compare reducing agents (NaBH₄ vs. LiAlH₄) to determine pathway dominance .

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